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Compound of Interest

Compound Name: Chlorpheniramine N-oxide

Cat. No.: B600797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Chlorpheniramine N-oxide, a primary metabolite of the first-generation antihistamine,

Chlorpheniramine. This document compiles available data on its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental

protocols for its synthesis and analysis are also presented to support research and

development activities.

Chemical Identity
Chlorpheniramine N-oxide is formed through the N-oxygenation of the aliphatic tertiary amine

of Chlorpheniramine, a metabolic process primarily mediated by flavin-containing

monooxygenase (FMO) enzymes.[1][2] This biotransformation is significant as it can alter the

pharmacological and toxicological profile of the parent compound.
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Property Value Reference

IUPAC Name

3-(4-chlorophenyl)-N,N-

dimethyl-3-pyridin-2-ylpropan-

1-amine oxide

[1][3]

CAS Number 120244-82-8 [1][3]

Molecular Formula C₁₆H₁₉ClN₂O [3]

Molecular Weight 290.79 g/mol [3]

Spectroscopic Data
Comprehensive, publicly available spectroscopic data for Chlorpheniramine N-oxide is

limited. The following sections summarize the available information and provide expected

characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR spectra for Chlorpheniramine N-oxide are not widely published. However, a

patent for a novel impurity of Chlorpheniramine provides partial ¹H-NMR data.

Table 2.1: ¹H-NMR Spectroscopic Data of Chlorpheniramine N-oxide

Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Tentative
Assignment

Reference

2.637 - 2.889 m 2H -CH₂CH₂N(CH₃)₂

3.131 - 3.183 s 6H -N(CH₃)₂

3.223 - 3.313 m 2H -CH₂N(CH₃)₂

4.086 - 4.112 m 1H

-

CHCH₂CH₂N(CH

₃)₂

Aromatic Protons Not Reported 8H
Pyridyl and

Phenyl rings
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Note: Data obtained in CDCl₃. Complete assignment and data for aromatic protons were not

provided in the cited source.

¹³C-NMR Data: Publicly available ¹³C-NMR data for Chlorpheniramine N-oxide could not be

identified in the searched literature. However, some suppliers of the reference standard claim

to provide this data with the product.[4]

Infrared (IR) Spectroscopy
A specific IR spectrum for Chlorpheniramine N-oxide is not available in the public domain.

However, the key structural change from Chlorpheniramine is the formation of the N-oxide

bond. This would be expected to introduce a characteristic absorption band. For comparison,

the IR spectrum of the parent compound, Chlorpheniramine, shows characteristic peaks for

C=O (~1700 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N (~1640 cm⁻¹), C=C (~1600 cm⁻¹), C-O

stretching (~1100 cm⁻¹), and C-H bending (~880 cm⁻¹).[5]

Table 2.2: Expected IR Absorption Bands for Chlorpheniramine N-oxide
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Functional Group
Expected Wavenumber
(cm⁻¹)

Notes

N-O Stretch ~950 - 970

Tertiary amine N-oxides

typically show a strong

absorption band in this region.

This would be the most

distinguishable feature from

the parent compound's

spectrum.

C-H (Aromatic) ~3000 - 3100
Stretching vibrations of the

pyridyl and phenyl rings.

C-H (Aliphatic) ~2850 - 3000
Stretching vibrations of the

ethyl and methyl groups.

C=C, C=N ~1400 - 1600
Aromatic ring stretching

vibrations.

C-Cl Stretch ~1015 or ~1090
Characteristic absorption for

chlorophenyl group.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Chlorpheniramine N-oxide. A key

diagnostic fragmentation for N-oxides is the loss of an oxygen atom.

Table 2.3: Mass Spectrometry Data of Chlorpheniramine N-oxide
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m/z Ion Notes Reference

291 [M+H]⁺

Protonated molecular

ion, confirming the

molecular weight of

290.79 Da.

275 [M+H - 16]⁺

Expected fragment

corresponding to the

loss of an oxygen

atom (deoxygenation).

This is a characteristic

fragmentation of N-

oxides.

[6]

Various Other Fragments

Further fragmentation

would likely involve

cleavage of the

ethylamine side chain.

Note: Expected fragments are italicized.

Experimental Protocols
The following protocols are based on methods described in the scientific literature and patents.

Synthesis of Chlorpheniramine N-oxide
This protocol is adapted from a patented method for the preparation of Chlorpheniramine N-
oxide.[7]

Dissolution: Dissolve 20g of Chlorpheniramine in 200ml of dichloromethane in a 500ml

single-neck flask with stirring.

Cooling: Cool the solution to -10°C in an appropriate cooling bath.

Addition of Base: Add 14.8g of sodium bicarbonate to the cooled solution.
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Oxidation: Add 30.4g of m-chloroperoxybenzoic acid (m-CPBA) in batches while maintaining

the temperature at -10°C.

Reaction: Stir the mixture at -10°C for 2 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: After the reaction is complete, add 200ml of water and stir for layering. Separate

the organic layer.

Washing: Wash the organic layer with 100ml of saturated saline solution.

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude

product by silica gel column chromatography (200-300 mesh silica gel) using an eluent of

dichloromethane and methanol (10:1 v/v) to yield the target product.

High-Performance Liquid Chromatography (HPLC)
Analysis
This HPLC method is suitable for the detection and quantification of Chlorpheniramine N-
oxide, often as an impurity in Chlorpheniramine maleate samples.[7]

Chromatographic Column: Octadecylsilane bonded silica (e.g., Ultimate XDB-C18).

Mobile Phase: A mixture of 80:20 (v/v) NH₄H₂PO₄ solution (pH 3.0) and acetonitrile.

Flow Rate: 1.0 ml/min.

Detection Wavelength: 225 nm.

Injection Volume: 20 µl.

Column Temperature: 35°C.

Sample Preparation:

Test Solution: Dissolve Chlorpheniramine maleate in the mobile phase.
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Reference Solution: Dissolve Chlorpheniramine N-oxide in the mobile phase.

Metabolic Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the metabolic formation of Chlorpheniramine N-oxide and a

general workflow for its spectroscopic analysis.
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Enzymatic System

Chlorpheniramine
(C₁₆H₁₉ClN₂) Chlorpheniramine N-oxide

(C₁₆H₁₉ClN₂O)

N-oxygenation

Flavin-containing
monooxygenases (FMO)

Click to download full resolution via product page

Caption: Metabolic pathway of Chlorpheniramine to Chlorpheniramine N-oxide.
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Caption: Experimental workflow for the synthesis and analysis of Chlorpheniramine N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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